(1,3-Diphenylbutyl)-m-xylene

Beschreibung

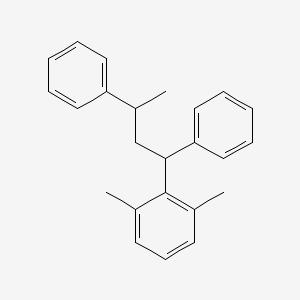

(1,3-Diphenylbutyl)-m-xylene is a substituted aromatic compound derived from m-xylene (1,3-dimethylbenzene), where a 1,3-diphenylbutyl group replaces one hydrogen atom on the benzene ring. This structure introduces steric bulk and electronic modifications, influencing its physical, chemical, and biological properties.

Eigenschaften

CAS-Nummer |

94279-12-6 |

|---|---|

Molekularformel |

C24H26 |

Molekulargewicht |

314.5 g/mol |

IUPAC-Name |

2-(1,3-diphenylbutyl)-1,3-dimethylbenzene |

InChI |

InChI=1S/C24H26/c1-18-11-10-12-19(2)24(18)23(22-15-8-5-9-16-22)17-20(3)21-13-6-4-7-14-21/h4-16,20,23H,17H2,1-3H3 |

InChI-Schlüssel |

JMOHOFZVQVOTEN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenylbutyl)-m-xylene can be achieved through several methods. One common approach involves the reaction of 1,3-diphenylbutyl chloride with m-xylene in the presence of a strong base, such as sodium hydride, under anhydrous conditions. This reaction typically requires refluxing the mixture in an inert atmosphere to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction, making it more suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: (1,3-Diphenylbutyl)-m-xylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

Oxidation: Ketones and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

- Building Block for Organic Synthesis: (1,3-Diphenylbutyl)-m-xylene serves as a versatile building block in the synthesis of complex organic molecules. Its structural components facilitate various chemical reactions, including oxidation and reduction processes.

2. Biology:

- Interactions with Biological Molecules: Research has indicated that this compound can interact with biological macromolecules such as proteins and enzymes. The phenyl groups engage in π-π interactions with aromatic residues, while the butyl chain can fit into hydrophobic pockets of proteins, potentially modulating their activity.

3. Medicine:

- Pharmacological Properties: Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer activities. Its unique structure allows for interactions at the molecular level that could lead to therapeutic effects.

4. Industry:

- Advanced Material Production: Due to its hydrophobicity and stability, this compound is explored for use in producing polymers and resins. These materials can have applications in coatings, adhesives, and other industrial products.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through various methods revealed that optimizing reaction conditions significantly increased yield. Characterization techniques such as NMR spectroscopy confirmed the structural integrity of the synthesized compound.

In vitro studies assessed the interaction of this compound with specific enzymes involved in inflammatory pathways. Results indicated a dose-dependent inhibition of enzyme activity, suggesting potential therapeutic applications.

Wirkmechanismus

The mechanism by which (1,3-Diphenylbutyl)-m-xylene exerts its effects is primarily through its interactions with other molecules. The phenyl groups and m-xylene moiety provide sites for π-π interactions, while the butyl chain offers hydrophobic characteristics. These properties enable the compound to participate in various molecular pathways, influencing the behavior of polymers and other materials.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Ortho- and Para-Substituted Derivatives

- (1,3-Diphenylbutyl)-o-xylene (CAS 74921-47-4, C₂₄H₂₆): The ortho isomer, structurally analogous to the target compound, has methyl groups at the 1,2-positions of the benzene ring. Steric hindrance in the ortho configuration may reduce reactivity in electrophilic substitutions compared to the meta isomer .

Table 1: Physical Properties of Selected Xylene Derivatives

Reactivity and Combustion Behavior

- m-Xylene : Exhibits lower ignition delay times compared to ethylbenzene due to its branched methyl groups enhancing combustion reactivity . Kinetic models for m-xylene combustion have been validated against shock tube and laminar flame speed data .

- (1,3-Diphenylbutyl)-m-xylene : The bulky diphenylbutyl group likely reduces volatility and alters combustion pathways. Theoretical models predict slower oxidation rates due to steric shielding of reactive sites.

Table 2: Combustion and Reactivity Trends

Metabolic and Toxicological Profiles

- m-Xylene : Metabolized via benzylic oxidation to form reactive intermediates (e.g., methylhippuric acid), depleting hepatic glutathione in rats at high doses (4.0 mmol/kg) .

- DMPT (3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione) : Structurally analogous to m-xylene, it undergoes similar oxidative metabolism but with lower nephrotoxicity despite higher chlorine content .

- However, its larger size could reduce bioavailability compared to m-xylene.

Table 3: Metabolic Pathways and Toxicity

Biologische Aktivität

(1,3-Diphenylbutyl)-m-xylene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which consists of a butyl chain substituted with two phenyl groups and an m-xylene moiety. This structural arrangement is believed to influence its interaction with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage cellular components. Preliminary studies suggest that this compound may scavenge free radicals effectively, thereby protecting cells from oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors in the body, modulating their activity. This interaction could lead to alterations in cellular signaling pathways.

- Hydrophobic Interactions : The phenyl groups in the structure allow for hydrophobic interactions with lipid membranes, potentially affecting membrane integrity and function .

- Formation of Hydrogen Bonds : Functional groups within the compound may form hydrogen bonds with biological macromolecules, influencing their conformation and activity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Oxidative Stress Mitigation : In vitro experiments demonstrated that treatment with this compound reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The compound decreased malondialdehyde levels and increased glutathione content, indicating its protective effects against oxidative damage .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme interaction, membrane disruption |

| 4-(1,3-Diphenylbutyl)-o-xylene | Moderate | Moderate | Similar mechanisms |

| 2-(Diphenylmethyl)phenol | Yes | High | Stronger antioxidant capacity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.